4-(Trifluoromethyl)piperidin-1-amine dihydrochloride
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Overview
Description
4-(Trifluoromethyl)piperidin-1-amine dihydrochloride is a chemical compound with the molecular formula C6H13Cl2F3N2 and a molecular weight of 241.08 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoromethyl group (-CF3) attached to the fourth carbon of the piperidine ring. This compound is commonly used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-(Trifluoromethyl)piperidin-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)piperidin-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)piperidine.
Amination: The 4-(Trifluoromethyl)piperidine undergoes amination to introduce the amine group at the nitrogen position.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Trifluoromethyl)piperidin-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)piperidin-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)piperidin-1-amine dihydrochloride can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Piperidine Derivatives: Compounds like 4-(Methyl)piperidin-1-amine and 4-(Ethyl)piperidin-1-amine share a similar piperidine core but differ in their substituents.
Trifluoromethyl-Containing Compounds: Compounds such as 4-(Trifluoromethyl)benzene and 4-(Trifluoromethyl)aniline contain the trifluoromethyl group but differ in their overall structure and properties.
The uniqueness of this compound lies in its combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(trifluoromethyl)piperidin-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-1-3-11(10)4-2-5;;/h5H,1-4,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBRNUATGQDUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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